1-(4-Chlorophenyl)-3-cyanoguanidine

Catalog No.
S1525074
CAS No.
1482-62-8
M.F
C8H7ClN4
M. Wt
194.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-3-cyanoguanidine

CAS Number

1482-62-8

Product Name

1-(4-Chlorophenyl)-3-cyanoguanidine

IUPAC Name

2-(4-chlorophenyl)-1-cyanoguanidine

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13)

InChI Key

JMEJOUCPQDFPFK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C(N)NC#N)Cl

Synonyms

1-(p-Chlorophenyl)-3-cyanoguanidine; 1-Cyano-3-(4-chlorophenyl)guanidine; N-(4-Chlorophenyl)-N’-cyanoguanidine; N-(p-Chlorophenyl)dicyandiamide; N1-(4-Chlorophenyl)-N3-cyanoguanidine; NSC 74463; p-Chlorophenyldicyandiamide;

Canonical SMILES

C1=CC(=CC=C1N=C(N)NC#N)Cl
  • Organic Chemistry

    The compound possesses an interesting combination of functional groups, including an aromatic ring, a cyano group, and a guanidine moiety. This suggests potential applications in areas like organic synthesis or the development of novel organic materials [].

  • Medicinal Chemistry

    The presence of the guanidine group, a common functional group found in many biologically active molecules, raises the possibility that 1-(4-Chlorophenyl)-3-cyanoguanidine could have interesting biological properties. Further research would be required to determine if it has any medicinal applications [].

  • Material Science

    The aromatic ring and cyano group can participate in various bonding interactions, making the molecule a candidate for investigation in material science research. More research is needed to explore its potential uses in materials development [].

1-(4-Chlorophenyl)-3-cyanoguanidine is an organic compound characterized by the presence of a cyanoguanidine functional group attached to a para-chlorophenyl moiety. Its chemical formula is C₈H₇ClN₄, and it features a guanidine structure, which is known for its basicity and ability to form various derivatives. This compound is recognized for its stability and resistance to degradation in environmental conditions, making it a valuable reagent in organic synthesis.

Currently, there is no scientific research readily available on the specific mechanism of action of 1-(4-Chlorophenyl)-3-cyanoguanidine. However, its significance lies in its relation to proguanil, an antimalarial drug. Proguanil acts by inhibiting the parasite's folate metabolism, a crucial pathway for its survival []. It's possible that 1-(4-Chlorophenyl)-3-cyanoguanidine might share some similar properties or serve as a starting material for proguanil synthesis, but further research is needed to confirm this.

Typical of cyanoguanidine derivatives. Notably, it can undergo nucleophilic substitution reactions, condensation reactions, and cyclization processes. For instance, it can react with arylglyoxals to form oxoimidazolidine derivatives, showcasing its versatility in synthetic organic chemistry . The reaction typically involves refluxing the cyanoguanidine with the appropriate reactants, followed by cooling and precipitation of the product.

This compound exhibits notable biological activities. Studies have indicated its potential as an antimicrobial agent, alongside other biological properties that may include anti-inflammatory and anticancer activities. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy .

The synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine typically involves straightforward methods such as:

  • Refluxing cyanoguanidine with arylglyoxals: This method yields various derivatives through nucleophilic attack and subsequent cyclization.
  • Reaction with amines or other nucleophiles: This approach can modify the compound's properties and enhance its biological activity.

The yield from these reactions can vary; for example, yields of around 55% have been reported in certain cases .

1-(4-Chlorophenyl)-3-cyanoguanidine finds applications primarily in:

  • Organic synthesis: It serves as a key intermediate in the preparation of more complex molecules.
  • Pharmaceutical development: Due to its biological activity, it is explored for potential therapeutic applications.
  • Agricultural chemistry: Its stability makes it suitable for use in formulations that require prolonged efficacy.

Interaction studies involving 1-(4-Chlorophenyl)-3-cyanoguanidine have focused on its binding affinities with various biological targets. These studies often employ techniques such as:

  • Molecular docking studies: To predict how the compound interacts at the molecular level with enzymes or receptors.
  • In vitro assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound.

Several compounds share structural similarities with 1-(4-Chlorophenyl)-3-cyanoguanidine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Phenyl)-3-cyanoguanidinePhenyl group instead of para-chlorophenylDifferent electronic properties affecting reactivity
1-(4-Bromophenyl)-3-cyanoguanidineBromine substituent instead of chlorinePotentially different biological activity
1-(2-Naphthyl)-3-cyanoguanidineNaphthyl moiety providing enhanced aromaticityMay exhibit unique pharmacological profiles

These compounds highlight the uniqueness of 1-(4-Chlorophenyl)-3-cyanoguanidine due to its specific substitution pattern, which influences both its chemical reactivity and biological activity .

XLogP3

1.5

UNII

X27G052788

Other CAS

1482-62-8

Wikipedia

1-(4-chlorophenyl)-3-cyanoguanidine

Dates

Modify: 2023-08-15

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